Alanine, N-butyl-, methyl ester (9CI)
Description
Structural Representations:
Line-angle formula :
Simplified representation highlighting the ester and butyl groups.
- InChI Key :
CFEGCIZNGXIRLT-MLWJPKLSSA-N
The stereochemistry at the alpha-carbon (C2) is specified as (S) -configuration, consistent with L-alanine derivatives.
Synonyms and Alternative Naming Conventions
This compound is documented under multiple synonyms and naming conventions across scientific literature and databases:
| Synonym | Source |
|---|---|
| Alanine, N-butyl-, methyl ester (9CI) | BenchChem |
| Methyl (2S)-2-(butan-2-ylamino)propanoate | PubChem |
| Methyl N-butyl-beta-alaninate | PubChem |
| beta-Alanine, N-butyl-, methyl ester | PubChem |
Registry Identifiers:
- DSSTox Substance ID : DTXSID90231861
- InChI :
InChI=1S/C8H17NO2/c1-4-5-6-9-7(2)8(10)11-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1
These identifiers ensure cross-referencing accuracy in chemical databases and regulatory frameworks. The term "9CI" denotes its inclusion in the Ninth Collective Index of Chemical Abstracts Service (CAS), a historical classification system for organic compounds.
Properties
CAS No. |
162152-13-8 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.229 |
IUPAC Name |
methyl (2S)-2-(butan-2-ylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)9-7(3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6?,7-/m0/s1 |
InChI Key |
CFEGCIZNGXIRLT-MLWJPKLSSA-N |
SMILES |
CCC(C)NC(C)C(=O)OC |
Synonyms |
Alanine, N-butyl-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in N-Substituents
a) Alanine, N-methyl-, methyl ester (9CI) (CAS 52060-77-2)
- Structure : N-methyl substituent instead of N-butyl.
- Molecular Formula: C₅H₁₁NO₂.
- Key Differences :
b) Alanine, N-nitro-, methyl ester (9CI) (CAS 130642-16-9)
- Structure : N-nitro group replaces N-butyl.
- Molecular Formula : C₄H₈N₂O₄.
- Key Differences: The electron-withdrawing nitro group increases polarity (logP = 0.24) and reduces stability under acidic conditions. Potential applications in explosives research or as a reactive intermediate .
c) L-Alanine, N-(2-hydroxyethyl)-, methyl ester (9CI) (CAS 782420-80-8)
- Structure : N-(2-hydroxyethyl) substituent.
- Molecular Formula: C₆H₁₃NO₃.
- Key Differences :
Variations in Ester Groups
a) Alanine, N-butyl-, ethyl ester (9CI)
- Structure : Ethyl ester instead of methyl.
- Molecular Formula: C₉H₁₉NO₂.
- Key Differences :
b) L-Alanine, 3-methyl-2-butenyl ester (9CI) (CAS 190207-41-1)
- Structure : Branched 3-methyl-2-butenyl ester.
- Molecular Formula: C₈H₁₅NO₂.
- Key Differences: Branched ester introduces steric hindrance, affecting enzymatic hydrolysis rates. Potential use in prodrug design for controlled release .
Data Table: Comparative Analysis
| Compound Name | N-Substituent | Ester Group | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|---|---|
| Alanine, N-butyl-, methyl ester | n-butyl | methyl | C₈H₁₇NO₂ | 159.23 | ~2.5* | Chiral recognition, synthesis |
| Alanine, N-methyl-, methyl ester | methyl | methyl | C₅H₁₁NO₂ | 117.15 | ~0.5 | Peptide synthesis |
| Alanine, N-nitro-, methyl ester | nitro | methyl | C₄H₈N₂O₄ | 148.12 | 0.24 | Reactive intermediates |
| L-Alanine, N-(2-hydroxyethyl)-, methyl ester | 2-hydroxyethyl | methyl | C₆H₁₃NO₃ | 147.17 | ~-0.3 | Biomedical applications |
| Alanine, N-butyl-, ethyl ester | n-butyl | ethyl | C₉H₁₉NO₂ | 173.25 | ~3.0 | Prolonged-release formulations |
*Estimated based on alkyl chain contributions.
Preparation Methods
Acid-Catalyzed Esterification with Methanol
The carboxylic acid group of alanine is converted to a methyl ester using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a widely employed reagent for this step due to its ability to generate HCl in situ, which protonates the carbonyl oxygen and facilitates nucleophilic attack by methanol.
Procedure :
-
Alanine is suspended in anhydrous methanol.
-
Thionyl chloride is added dropwise at 20–25°C to prevent exothermic runaway.
-
The mixture is refluxed for 4–6 hours, yielding alanine methyl ester hydrochloride.
Key Data :
Alternative Esterification Methods
Hydrochloric Acid (HCl) Gas : Saturating methanol with HCl gas achieves esterification but requires stringent moisture control. This method is less favored industrially due to handling challenges.
N-Alkylation of Alanine Methyl Ester
Nucleophilic Substitution with Butyl Halides
The amino group of alanine methyl ester undergoes alkylation using butyl bromide (C₄H₉Br) or butyl iodide (C₄H₉I) in the presence of a base. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is used to deprotonate the amine, enhancing nucleophilicity.
Procedure :
-
Alanine methyl ester hydrochloride is neutralized with Et₃N in anhydrous dimethylformamide (DMF).
-
Butyl bromide is added dropwise at 0–5°C to minimize side reactions.
-
The reaction is stirred at room temperature for 12–24 hours.
Key Data :
Reductive Amination with Butanol
An alternative approach employs butanol (C₄H₉OH) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to directly alkylate the amine. This method avoids harsh alkylating agents but requires stoichiometric reagents.
Key Data :
Purification and Isolation
Distillation
Crude product is purified via vacuum distillation to remove low-boiling solvents and byproducts. Optimal conditions include a boiling point of 95–100°C at 10 mmHg.
Recrystallization
Recrystallization from diethyl ether/hexane mixtures yields crystalline Alanine, N-butyl-, methyl ester (9CI) with >98% purity.
Optimization and Challenges
Racemization Control
Esterification under acidic conditions may cause racemization of the chiral α-carbon. Using L-alanine as the starting material and maintaining temperatures below 30°C preserves stereochemistry.
Selectivity in N-Alkylation
Competing O-alkylation is mitigated by using aprotic solvents (e.g., DMF) and bulky bases (e.g., DBU) that favor N- over O-alkylation.
Recent Advances
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Alanine, N-butyl-, methyl ester (9CI), and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, alkylation of alanine’s amine group with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields N-butyl alanine, followed by methyl esterification using thionyl chloride (SOCl₂) and methanol . Optimization involves adjusting molar ratios (e.g., 1:1.2 for alanine:butyl bromide), temperature (60–80°C), and reaction time (12–24 hr). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of Alanine, N-butyl-, methyl ester (9CI)?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the butyl group (δ 0.8–1.5 ppm for CH₃ and CH₂) and methyl ester (δ 3.6–3.8 ppm for OCH₃). Stereochemical integrity is verified via coupling constants in chiral centers .
- IR : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 190.144) .
Q. What purification techniques are recommended for isolating Alanine, N-butyl-, methyl ester (9CI) from reaction mixtures?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted alanine and byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity. Recrystallization in ethanol/water mixtures enhances crystalline yield .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the N-butyl and methyl ester groups in catalytic applications?
- Methodology :
- Steric Effects : The bulky N-butyl group may hinder nucleophilic attacks on the ester carbonyl. Computational modeling (DFT) calculates steric maps and transition-state energies to predict regioselectivity .
- Electronic Effects : Electron-withdrawing ester groups increase electrophilicity at the carbonyl carbon. Substituent effects are quantified via Hammett plots using para-substituted derivatives .
Q. How can computational chemistry methods be applied to predict the reactivity and stability of Alanine, N-butyl-, methyl ester (9CI) under various experimental conditions?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to assess stability.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester hydrolysis or thermal decomposition pathways. For example, ester C=O bond BDEs (~85 kcal/mol) indicate susceptibility to base-catalyzed hydrolysis .
Q. What strategies are recommended for resolving contradictions in experimental data related to the stereochemical outcomes of reactions involving Alanine, N-butyl-, methyl ester (9CI)?
- Methodology :
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via circular dichroism (CD) .
- X-ray Crystallography : Resolve absolute configuration disputes by growing single crystals in methanol/water and analyzing diffraction patterns .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between SN1/SN2 mechanisms in stereoinversion scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
